molecular formula C11H18ClNO B077397 2-Isopropylamino-1-phenyl-ethanol hydrochloride CAS No. 10568-00-0

2-Isopropylamino-1-phenyl-ethanol hydrochloride

Cat. No.: B077397
CAS No.: 10568-00-0
M. Wt: 215.72 g/mol
InChI Key: JBUOSJBESMBFEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-(((1-Methylethyl)amino)methyl)benzenemethanol hydrochloride is a chemical compound with the molecular formula C10H15NO·HCl. It is a derivative of benzenemethanol and contains an amino group substituted with a 1-methylethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropylamino-1-phenyl-ethanol hydrochloride typically involves the reaction of benzenemethanol with isopropylamine in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: 50-70°C

    Catalyst: Acidic catalyst such as hydrochloric acid

    Solvent: Anhydrous ethanol or methanol

The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using continuous flow reactors. The process is optimized for high yield and purity, with strict control over reaction conditions and purification steps. The final product is typically obtained as a crystalline solid, which is then packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

Alpha-(((1-Methylethyl)amino)methyl)benzenemethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzenemethanol derivatives.

Scientific Research Applications

Alpha-(((1-Methylethyl)amino)methyl)benzenemethanol hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Isopropylamino-1-phenyl-ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, and receptor activation.

Comparison with Similar Compounds

Similar Compounds

    Ephedrine: A similar compound with a similar structure but different functional groups.

    Pseudoephedrine: Another related compound with similar pharmacological properties.

    Benzenemethanol derivatives: Various derivatives with different substituents on the benzene ring.

Uniqueness

Alpha-(((1-Methylethyl)amino)methyl)benzenemethanol hydrochloride is unique due to its specific substitution pattern and the presence of the 1-methylethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-phenyl-2-(propan-2-ylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-9(2)12-8-11(13)10-6-4-3-5-7-10;/h3-7,9,11-13H,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUOSJBESMBFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC=CC=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90909679
Record name 1-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10568-00-0
Record name Benzenemethanol, alpha-(((1-methylethyl)amino)methyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010568000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.